3-(2-氨基嘧啶-4-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

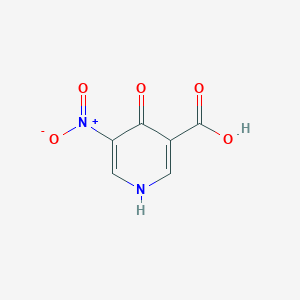

The compound "3-(2-Aminopyrimidin-4-yl)benzoic acid" is a derivative of benzoic acid and 2-aminopyrimidine, which are known to form various non-covalent complexes and co-crystals with potential applications in materials science, particularly in the field of organic nonlinear optical materials. The interactions between benzoic acid and substituted 2-aminopyrimidines can lead to the formation of ionic or molecular complexes, depending on the nature of the substituents on the 2-aminopyrimidine ring .

Synthesis Analysis

The synthesis of complexes involving 2-aminopyrimidine derivatives and benzoic acid typically involves non-covalent synthesis methods. For instance, the formation of ionic and molecular complexes in the crystalline solid phase has been reported, where the nature of the supramolecular architecture varies with the substituents on the 2-aminopyrimidine ring . Additionally, organic nonlinear optical co-crystals such as 2-aminopyrimidine benzoic acid (2APB) have been successfully grown using the slow solvent evaporation method at room temperature .

Molecular Structure Analysis

The molecular structure of these complexes is characterized by various hydrogen bonding interactions. For example, a crystal containing a tetrameric hydrogen-bonded unit comprising a central pair of 2-aminopyrimidine molecules linked by N—H⋯N hydrogen bonds and two pendant benzoic acid molecules attached through N—H⋯O and O—H⋯N hydrogen bonds has been described . These units are arranged into layers, contributing to the stability and properties of the crystal .

Chemical Reactions Analysis

The chemical reactivity of 2-aminopyrimidine derivatives in the presence of benzoic acid can lead to the formation of different supramolecular structures. The formation of co-crystals and salts through non-covalent interactions such as hydrogen bonding is a common reaction pathway. These interactions are crucial in determining the properties and potential applications of the resulting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are influenced by their molecular and supramolecular structures. For instance, the grown co-crystals exhibit properties relevant to nonlinear optical applications, with second-order hyperpolarizability values significantly higher than those of urea . The vibrational frequencies of these materials can be studied using spectroscopic methods such as FT-IR and FT-Raman, and their thermal properties can be analyzed using thermal analysis techniques . The molecular geometries and electronic properties such as chemical hardness, electronegativity, and electrophilicity index can be computed using quantum chemical methods like Hartree–Fock and density functional theory .

科学研究应用

晶体学和分子复合物形成

共晶体中的氢键:3-(2-氨基嘧啶-4-基)苯甲酸与其他化合物形成晶体加合物,展示出独特的氢键结构,这对于理解晶体结构和分子相互作用是重要的 (Smith et al., 1995)。

超分子结构:涉及取代的2-氨基嘧啶的非共价合成,包括3-(2-氨基嘧啶-4-基)苯甲酸,导致各种受氨基嘧啶环上取代基影响的超分子结构 (Goswami et al., 2008)。

药理学和合成

- 在药物合成中的作用:根据要求,详细的与药物相关的应用被排除在外,但值得注意的是该化合物在合成各种药理学相关化合物中发挥作用,显示了它在药物化学中的实用性 (Yankun et al., 2011)。

材料科学

多形性和共晶化:该化合物参与的共晶化过程导致不同的多形体,在材料科学领域具有重要意义,特别是在研究晶体形成和稳定性方面 (Skovsgaard & Bond, 2009)。

共晶体中的光学性质:涉及3-(2-氨基嘧啶-4-基)苯甲酸的共晶体展示出有趣的能带和光学性质,表明在光子学和材料工程中具有潜在应用 (Li et al., 2010)。

非线性光学性质:研究表明,3-(2-氨基嘧啶-4-基)苯甲酸的共晶体具有非线性光学性质,这对于光学和电子材料的发展至关重要 (Thangarasu et al., 2018)。

配位化合物中的发光和磁性:该化合物的衍生物已被用于合成具有发光和磁性性质的配位聚合物,突显了其在先进材料开发中的潜力 (Hou et al., 2013)。

未来方向

The future directions in the design of biologically active compounds based on aminopyrimidines, including “3-(2-Aminopyrimidin-4-YL)benzoic acid”, involve the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

属性

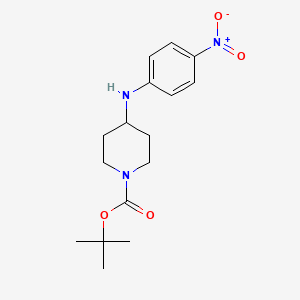

IUPAC Name |

3-(2-aminopyrimidin-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUXESDZJZJHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624689 |

Source

|

| Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminopyrimidin-4-YL)benzoic acid | |

CAS RN |

942035-84-9 |

Source

|

| Record name | 3-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)